molecular formula C18H16N2O2 B11839794 Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- CAS No. 88350-35-0

Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)-

Cat. No.: B11839794
CAS No.: 88350-35-0
M. Wt: 292.3 g/mol
InChI Key: FVFLIUKHMUERML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a benzyl group attached to an acetamide moiety, which is further linked to a quinoline ring through an oxygen atom. The presence of both the benzyl and quinoline groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE typically involves the reaction of 2-chloro-N-benzylacetamide with 8-hydroxyquinoline. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or quinoline groups can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted benzyl or quinoline derivatives.

Scientific Research Applications

N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can bind to metal ions, forming complexes that exhibit unique catalytic properties .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-2-(quinolin-8-yloxy)acetamide
  • N-Benzyl-2-(1H-imidazol-1-yl)acetamide

Uniqueness

N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE is unique due to the presence of both the benzyl and quinoline groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

88350-35-0

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-benzyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C18H16N2O2/c21-17(20-12-14-6-2-1-3-7-14)13-22-16-10-4-8-15-9-5-11-19-18(15)16/h1-11H,12-13H2,(H,20,21)

InChI Key

FVFLIUKHMUERML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.